molecular formula C14H13N3S2 B437991 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE CAS No. 309927-18-2

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE

Cat. No.: B437991
CAS No.: 309927-18-2
M. Wt: 287.4g/mol
InChI Key: CMRUGDIVOLSBBJ-UHFFFAOYSA-N
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Description

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a naphthyridine core, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE typically involves multicomponent reactions. One common method is the condensation of furfural or thiophene-2-carbaldehyde with appropriate amines and sulfur sources under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring or naphthyridine core.

Scientific Research Applications

6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 6-METHYL-2-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,2,5,6,7,8-HEXAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE apart is its unique combination of structural features, including the thiophene ring and sulfanylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

309927-18-2

Molecular Formula

C14H13N3S2

Molecular Weight

287.4g/mol

IUPAC Name

6-methyl-2-sulfanylidene-4-thiophen-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3S2/c1-17-5-4-11-10(8-17)13(12-3-2-6-19-12)9(7-15)14(18)16-11/h2-3,6H,4-5,8H2,1H3,(H,16,18)

InChI Key

CMRUGDIVOLSBBJ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3

Isomeric SMILES

CN1CCC2=C(C1)C(=C(C(=N2)S)C#N)C3=CC=CS3

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CS3

Origin of Product

United States

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